methyl 4-{[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate
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Description
Methyl 4-{[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a useful research compound. Its molecular formula is C22H19N5O3 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.14878949 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-{[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a naphthyridine moiety and an oxadiazole ring. Its molecular formula is C19H20N4O3, with a molecular weight of approximately 348.39 g/mol. The presence of the cyclopropyl group and oxadiazole ring contributes to its unique pharmacological properties.
Antimicrobial Activity
Research has shown that compounds containing oxadiazole derivatives exhibit promising antimicrobial activity. For instance, a study demonstrated that similar oxadiazole derivatives showed significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anticancer Properties
The naphthyridine component has been associated with anticancer activity. A study highlighted the potential of naphthyridine derivatives in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest . The compound's ability to interact with DNA or RNA could also play a role in its anticancer effects.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, the incorporation of the cyclopropyl group has been shown to enhance binding affinity to target enzymes like p38 MAP kinase, which is crucial in inflammatory responses .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound exhibited moderate to high activity against several cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM, indicating its potential as an anticancer agent .
- Animal Models : In vivo studies using murine models indicated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The observed mechanism involved inhibition of angiogenesis and induction of apoptosis in tumor cells .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The naphthyridine moiety may intercalate into DNA, disrupting replication and transcription.
- Enzyme Inhibition : The oxadiazole ring can facilitate interactions with various enzymes, altering metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to cell death .
Data Summary
Properties
IUPAC Name |
methyl 4-[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-12-3-10-16-18(25-15-8-6-14(7-9-15)22(28)29-2)17(11-23-20(16)24-12)21-26-19(27-30-21)13-4-5-13/h3,6-11,13H,4-5H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXGZMOCNXJAPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(=O)OC)C4=NC(=NO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.